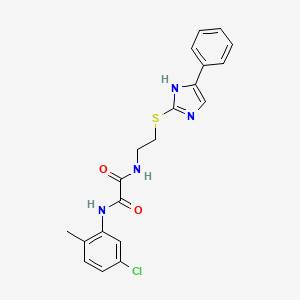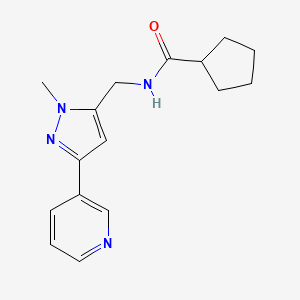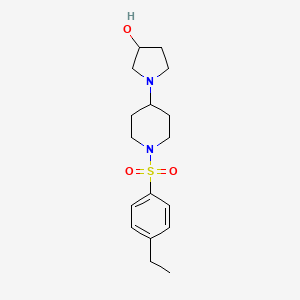![molecular formula C11H16N2OS B2769321 N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide CAS No. 2094385-42-7](/img/structure/B2769321.png)
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide, also known as DMAT, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of protein kinase CK2, which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide inhibits CK2 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of its substrates. CK2 has been implicated in the regulation of many signaling pathways, including Wnt, NF-κB, and PI3K/Akt, and its inhibition by N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide can lead to the dysregulation of these pathways.
Biochemical and Physiological Effects:
In addition to its effects on CK2, N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide has been shown to have other biochemical and physiological effects. It can induce apoptosis in cancer cells by activating the caspase cascade, and it can inhibit the activity of other kinases, such as JAK2 and FLT3. N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide has also been shown to modulate the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.
Advantages and Limitations for Lab Experiments
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide is a useful tool for investigating the role of CK2 in various cellular processes, but it has some limitations. It can be toxic to cells at high concentrations, and its effects may be cell-type specific. In addition, its inhibition of other kinases and its effects on gene expression may complicate the interpretation of experimental results. However, these limitations can be overcome by careful experimental design and data analysis.
Future Directions
There are many potential future directions for the use of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide in scientific research. It could be used to investigate the role of CK2 in the regulation of autophagy, the immune response, and the development of drug resistance in cancer cells. N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide could also be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Finally, the development of more selective CK2 inhibitors could lead to the discovery of new therapeutic targets for the treatment of cancer and other diseases.
Synthesis Methods
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2-amino-3-(3-thienyl)acrylonitrile with dimethylamine in the presence of a catalyst, or the reaction of 2-amino-3-(3-thienyl)acrylonitrile with dimethylamine followed by reduction of the resulting imine with sodium borohydride. The purity of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide has been used extensively in scientific research as a tool to investigate the role of CK2 in various cellular processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the sensitivity of cancer cells to chemotherapy. N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide has also been used to study the regulation of circadian rhythms, the development of the nervous system, and the pathogenesis of infectious diseases.
properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-4-11(14)12-7-10(13(2)3)9-5-6-15-8-9/h4-6,8,10H,1,7H2,2-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHKMQOKPXXMFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C=C)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]piperazine dihydrochloride](/img/structure/B2769241.png)
![benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate](/img/no-structure.png)
![Ethyl 5-(3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2769245.png)
![N-(2-fluorophenyl)-N'-{1-[4-(4-methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidin-4-yl}urea](/img/structure/B2769246.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2769248.png)

![8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2769251.png)



![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2769259.png)
